4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride
Brand Name: Vulcanchem
CAS No.: 2408963-38-0
VCID: VC11608093
InChI: InChI=1S/C6H11NO.ClH/c1-8-6-2-5(3-6)7-4-6;/h5,7H,2-4H2,1H3;1H
SMILES:
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62 g/mol

4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride

CAS No.: 2408963-38-0

Cat. No.: VC11608093

Molecular Formula: C6H12ClNO

Molecular Weight: 149.62 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride - 2408963-38-0

Specification

CAS No. 2408963-38-0
Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
IUPAC Name 4-methoxy-2-azabicyclo[2.1.1]hexane;hydrochloride
Standard InChI InChI=1S/C6H11NO.ClH/c1-8-6-2-5(3-6)7-4-6;/h5,7H,2-4H2,1H3;1H
Standard InChI Key CJJHSASJSPJZKT-UHFFFAOYSA-N
Canonical SMILES COC12CC(C1)NC2.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

4-Methoxy-2-azabicyclo[2.1.1]hexane hydrochloride belongs to the 2-azabicyclo[2.1.1]hexane family, featuring a bridgehead nitrogen atom and a methoxy group at the 4-position (Figure 1). The bicyclo[2.1.1]hexane scaffold imposes significant ring strain, resulting in a compact, three-dimensional structure that enhances binding selectivity in biological systems . The hydrochloride salt form improves solubility, facilitating its use in aqueous reaction conditions .

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number2408963-38-0
Molecular FormulaC6H12ClNO\text{C}_6\text{H}_{12}\text{ClNO}
Molecular Weight149.62 g/mol
DensityNot reported
Melting/Boiling PointsNot reported

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride derivatives. For example, methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (a related compound) exhibits distinct 1H^1\text{H} NMR signals at δ 3.72 (s, OCH3_3) and δ 4.10–4.30 (m, bridgehead protons) . 13C^{13}\text{C} NMR data for analogous compounds reveal carbonyl carbons at δ 172.1 ppm and quaternary carbons near δ 70 ppm .

Synthesis and Scalability

Synthetic Routes

The synthesis of 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride derivatives typically begins with bicyclo[2.1.1]hexane precursors. A landmark study by Chernykh et al. (2024) optimized a multigram-scale route starting from methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate . Key steps include:

  • Methoxy Introduction: Reaction with methyl iodide (CH3I\text{CH}_3\text{I}) in dimethylformamide (DMF) using potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base, achieving 70% yield .

  • Hydrochloride Salt Formation: Treatment with hydrogen chloride (HCl\text{HCl}) in methanol, yielding the final product after solvent evaporation .

Table 2: Optimized Synthesis of Key Intermediate

StepReagents/ConditionsYieldScale
1CH3I,K2CO3\text{CH}_3\text{I}, \text{K}_2\text{CO}_3, DMF, rt70%22.0 g
2HCl\text{HCl}, MeOH, reflux95%100.0 g

Process Optimization

Critical modifications enabling scalability include:

  • Solvent Selection: Using methanol for hydrochloride formation minimizes side reactions .

  • Purification Techniques: Co-evaporation with fresh methanol removes residual reagents, enhancing purity .

  • Temperature Control: Maintaining temperatures below 10°C during exothermic steps prevents decomposition .

Applications in Medicinal Chemistry

Peptidomimetic Design

The rigid bicyclic structure of 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride mimics proline’s conformational restrictions, making it a valuable peptidomimetic. Esslinger et al. demonstrated its utility in stabilizing β-turn motifs in peptides, enhancing receptor binding affinity .

Drug Discovery Platforms

This compound serves as a building block in fragment-based drug design. Its small size and high three-dimensionality enable efficient exploration of chemical space, particularly for targets like G protein-coupled receptors (GPCRs) and kinases .

Comparative Analysis with Analogous Compounds

Table 3: Comparison of 2-Azabicyclo[2.1.1]hexane Derivatives

CompoundSubstituentMolecular WeightKey Application
4-Methoxy derivative-OCH3149.62 g/molPeptidomimetics
4-Ethoxy derivative-OCH2CH3163.64 g/molBiochemical assays
4-Azido derivative-N3195.64 g/molClick chemistry

The methoxy variant’s lower molecular weight and enhanced solubility make it preferable for aqueous-phase reactions compared to bulkier analogs .

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